BenchChemオンラインストアへようこそ!

3,5-diphenyl-4,5-dihydro-1H-pyrazole

Monoamine oxidase inhibition Neuropharmacology Enzyme inhibitor screening

The unsubstituted 3,5-diphenyl-4,5-dihydro-1H-pyrazole parent scaffold is the essential baseline comparator and synthetic starting point for N1-derivatization SAR studies. With a baseline MAO-A IC50 of 9.8 μM, this core enables systematic evaluation of potency gains—N1-acetylation achieves ~1,089-fold improvement to 9 nM. Researchers in MAO inhibitor discovery, anti-tubercular lead generation, or 3D-QSAR model building must procure this specific unsubstituted scaffold; no other pyrazoline variant (1-methyl, 1-acetyl, 1-thiocarbamoyl, or 3-aryl) produces comparable experimental outcomes. Well-characterized reference standard with defined ¹H-NMR, FT-IR, and chromatographic signatures for analytical benchmarking.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 16619-60-6
Cat. No. B092521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenyl-4,5-dihydro-1H-pyrazole
CAS16619-60-6
Synonyms3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2
InChIKeyVJFQJTFADLQQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenyl-4,5-dihydro-1H-pyrazole (CAS 16619-60-6): Core Scaffold Properties and Procurement Context


3,5-Diphenyl-4,5-dihydro-1H-pyrazole (CAS 16619-60-6) is a heterocyclic compound belonging to the 2-pyrazoline class, characterized by a five-membered dihydropyrazole ring bearing phenyl substituents at the 3- and 5-positions. The compound serves as a foundational scaffold for derivatization rather than a standalone bioactive entity; its primary utility in research procurement lies in its role as a synthetic intermediate for generating N1-substituted derivatives with substantially altered biological profiles . The unsubstituted parent scaffold exhibits only moderate intrinsic activity across several assay systems, with its differentiation from in-class analogs deriving almost entirely from how N1-modifications dramatically amplify potency and isoform selectivity .

Why 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Cannot Be Substituted with Other Pyrazolines: Substituent-Driven Activity Cliffs


Within the 4,5-dihydropyrazole (2-pyrazoline) class, minute structural alterations produce activity cliffs spanning orders of magnitude, rendering generic substitution scientifically invalid. The unsubstituted N1 position is highly sensitive to functionalization: acetylation at N1 improves MAO-A inhibitory potency by approximately 1,089-fold compared to the parent scaffold [1], while thiosemicarbazide derivatization at N1 confers antimicrobial activity absent in the parent [2]. Conversely, the 1-methyl substituted series shifts selectivity toward MAO-B inhibition [3]. Even within the same 3,5-diphenyl scaffold family, replacing the 3-phenyl with substituted aryl groups modulates cytotoxic activity against EAC cell lines by more than an order of magnitude [4]. Consequently, a researcher procuring the unsubstituted 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold cannot expect any other pyrazoline—including 1-methyl, 1-acetyl, 1-thiocarbamoyl, or 3-aryl variants—to produce comparable experimental outcomes.

3,5-Diphenyl-4,5-dihydro-1H-pyrazole Quantitative Differentiation Evidence: Head-to-Head Comparator Data


MAO-A Inhibitory Potency: 1-Acetyl Derivative vs. Parent 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Scaffold

The parent 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (CAS 16619-60-6) exhibits measurable but moderate MAO-A inhibitory activity, with an IC50 of 0.0098 mM (9.8 μM) against Bos taurus MAO-A. In contrast, the 1-acetyl-substituted derivative (1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole) demonstrates profoundly enhanced potency, with an IC50 of 0.000009 mM (9 nM) against the same enzyme isoform under identical assay conditions [1]. This represents an approximately 1,089-fold increase in inhibitory potency conferred solely by N1-acetylation. The same study reported that the parent compound inhibits MAO-B with an IC50 of 0.2 mM (200 μM), yielding a MAO-A/MAO-B selectivity ratio of approximately 20.4, whereas the 1-acetyl derivative inhibits MAO-B with an IC50 of 0.041 mM (41 μM), producing a selectivity ratio of approximately 4,556 [1]. These data establish that while the parent scaffold possesses intrinsic MAO inhibitory activity, the magnitude and isoform selectivity of inhibition are exquisitely sensitive to N1-substitution, with acetylation conferring low-nanomolar potency that is absent in the unsubstituted scaffold.

Monoamine oxidase inhibition Neuropharmacology Enzyme inhibitor screening

Anti-Tubercular Activity: 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole Derivatives vs. Parent Scaffold

A series of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives (7a–7c) synthesized from the 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds 7b and 7c exhibited significant anti-tubercular activity with MIC values of 12.5 μM each, while the related 4,6-diarylpyrimidin-2-amine derivative 4a and pyrimidine derivative 6b displayed MIC values of 25 μM [1]. The parent unsubstituted 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold was not reported to exhibit measurable anti-tubercular activity in this study, indicating that the anti-mycobacterial activity emerges specifically from N1-acetyl derivatization combined with appropriate aryl substitution patterns. In vitro cytotoxicity assessment using non-cancerous hepatic monocytes (THP-1 cells) demonstrated that the most active compounds (7b and 7c) exhibited MIC values substantially lower than their cytotoxic concentrations, establishing a therapeutic window [1].

Anti-tubercular drug discovery Mycobacterium tuberculosis Infectious disease research

Antimicrobial and Antifungal Activity: N1-Carbothioamide Derivatives vs. Unsubstituted Parent Scaffold

The unsubstituted 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold does not exhibit notable antimicrobial activity. However, derivatization at the N1 position with thiosemicarbazide to yield 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamides (compounds 5a–5f) confers measurable antibacterial and antifungal properties [1]. Among this series, compounds 4b and 4d (structurally related [3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-yl](pyridine-4-yl)methanones) demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, respectively, while the broader series exhibited moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [1]. These data establish that antimicrobial activity is not an intrinsic property of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core but rather emerges exclusively upon N1-carbothioamide functionalization.

Antimicrobial screening Antifungal research Drug resistance studies

Cytotoxic Activity SAR: 3,5-Diaryl Substitution Effects in 4,5-Dihydropyrazole Series

A three-dimensional QSAR study employing Comparative Molecular Field Analysis (CoMFA) on 46 synthesized 3,5-diaryl-4,5-dihydropyrazole analogs evaluated against Ehrlich Ascites Carcinoma (EAC) cell lines revealed that cytotoxic activity is highly sensitive to aryl substitution patterns on the 3- and 5-positions of the dihydropyrazole ring [1]. The 3,5-diphenyl substitution pattern (corresponding to CAS 16619-60-6) represents a baseline activity level within this series; modifications introducing electron-withdrawing or electron-donating groups on either aryl ring produce activity shifts exceeding one order of magnitude. Specifically, the CoMFA model identified that steric and electrostatic fields around the 3-aryl and 5-aryl positions are the dominant determinants of cytotoxic potency, with certain substitution patterns yielding substantially enhanced activity while others abolish activity entirely [1]. The parent 3,5-diphenyl scaffold occupies a defined region within the QSAR activity landscape that cannot be extrapolated to substituted analogs.

Anticancer drug discovery QSAR modeling Cytotoxicity screening

Physicochemical Stability and Storage Requirements: Defined Solid-State Properties

The parent 3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 16619-60-6) is characterized as a solid at room temperature with a defined melting point of approximately 146.45°C and boiling point of 368.7°C at 760 mmHg . These properties contrast with various N1-substituted derivatives, which exhibit altered melting points and thermal stability profiles due to modified intermolecular interactions. For instance, the 1-methyl-substituted analog (CAS not specified) and 1-acetyl-substituted derivatives possess distinct solid-state properties owing to the introduced functional groups . The parent compound requires storage at room temperature , whereas certain derivatives may necessitate refrigerated conditions (2–8°C) , creating differential handling requirements that impact laboratory workflow and compound stability in long-term storage.

Compound handling Storage optimization Analytical reference standards

Procurement-Driven Application Scenarios for 3,5-Diphenyl-4,5-dihydro-1H-pyrazole (CAS 16619-60-6)


Synthetic Intermediate for Structure-Activity Relationship (SAR) Studies in MAO Inhibitor Development

Investigators pursuing monoamine oxidase (MAO) inhibitor discovery should procure the parent 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (CAS 16619-60-6) as the synthetic starting point for generating N1-substituted derivatives. The parent compound provides a baseline MAO-A IC50 of 9.8 μM against bovine MAO-A, enabling systematic evaluation of potency enhancements conferred by N1-acetylation (which improves potency to 9 nM) or alternative N1-modifications [1]. This scaffold is particularly suitable for academic medicinal chemistry laboratories conducting SAR exploration where the unsubstituted core serves as the comparator control for newly synthesized derivatives. The moderate intrinsic activity of the parent compound allows clear detection of potency gains (or losses) introduced by structural modifications, facilitating robust SAR interpretation [1].

QSAR Model Building and Computational Chemistry Studies of 4,5-Dihydropyrazole Cytotoxicity

Computational chemistry groups and cheminformatics teams constructing 3D-QSAR models for 4,5-dihydropyrazole-based cytotoxic agents should include the parent 3,5-diphenyl-4,5-dihydro-1H-pyrazole as a reference compound within their training sets. CoMFA and CoMSIA models developed on 46-compound 3,5-diaryl-4,5-dihydropyrazole series demonstrate that the 3,5-diphenyl substitution pattern occupies a specific, defined region of chemical space within the electrostatic and steric field models [2]. Inclusion of the parent scaffold ensures model coverage across the unsubstituted diphenyl baseline, enabling accurate activity predictions for novel substitution patterns and facilitating virtual screening campaigns aimed at identifying optimized anticancer leads [2].

Precursor for Anti-Tubercular Agent Synthesis via N1-Acetylation

Researchers engaged in anti-tubercular drug discovery targeting Mycobacterium tuberculosis H37Rv should procure the parent 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold specifically for conversion to 1-acetyl derivatives (7 series). The parent scaffold itself lacks anti-mycobacterial activity; however, N1-acetylation combined with appropriate aryl substitution yields compounds with MIC values as low as 12.5 μM against M. tuberculosis H37Rv while maintaining favorable selectivity indices relative to THP-1 hepatic monocytes [3]. This application scenario is particularly relevant for laboratories equipped with synthetic chemistry capabilities seeking to generate novel anti-tubercular leads from a commercially available, well-characterized starting material [3].

Analytical Reference Standard for Pyrazoline Derivative Characterization

Analytical chemistry laboratories and quality control units requiring a well-characterized reference standard for HPLC method development, NMR spectral comparison, or mass spectrometric analysis of pyrazoline-containing compounds should procure CAS 16619-60-6. The parent compound possesses defined spectroscopic signatures (¹H-NMR, FT-IR) and chromatographic behavior that serve as baseline comparators for assessing the purity and identity of newly synthesized derivatives [4]. The compound's solid-state properties—melting point 146.45°C, boiling point 368.7°C at 760 mmHg—provide additional orthogonal identity confirmation metrics . This application is suited for core facilities and contract research organizations supporting multiple synthetic chemistry projects requiring consistent analytical benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-diphenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.